molecular formula C29H24N2O2 B14391123 1,1'-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) CAS No. 88093-10-1

1,1'-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one)

Cat. No.: B14391123
CAS No.: 88093-10-1
M. Wt: 432.5 g/mol
InChI Key: BYTNXEGDLREBQA-UHFFFAOYSA-N
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Description

1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) is an organic compound that features a fluorene backbone with two anilinoethanone groups attached at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) typically involves the reaction of fluorene derivatives with aniline and ethanone derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where fluorene is reacted with aniline and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere and at controlled temperatures to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for 1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens or other functional groups into the molecule.

Scientific Research Applications

1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) is unique due to its specific substitution pattern on the fluorene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and properties.

Properties

CAS No.

88093-10-1

Molecular Formula

C29H24N2O2

Molecular Weight

432.5 g/mol

IUPAC Name

2-anilino-1-[5-(2-anilinoacetyl)-9H-fluoren-2-yl]ethanone

InChI

InChI=1S/C29H24N2O2/c32-27(18-30-23-9-3-1-4-10-23)20-14-15-25-22(16-20)17-21-8-7-13-26(29(21)25)28(33)19-31-24-11-5-2-6-12-24/h1-16,30-31H,17-19H2

InChI Key

BYTNXEGDLREBQA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C1C=C(C=C3)C(=O)CNC4=CC=CC=C4)C(=CC=C2)C(=O)CNC5=CC=CC=C5

Origin of Product

United States

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